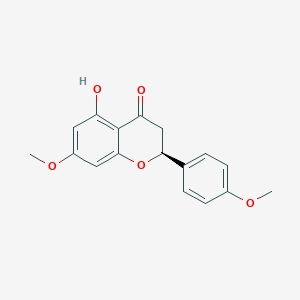

(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one

Vue d'ensemble

Description

La 4’,7-Di-O-méthylnaringénine est un aglycone de flavonoïde que l'on trouve dans diverses plantes, notamment le Vitex quinata. Il s'agit d'un dérivé de la naringénine, un flavonoïde d'agrumes connu pour ses diverses activités biologiques. Ce composé a suscité un intérêt pour ses propriétés thérapeutiques potentielles, en particulier dans le traitement du cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 4’,7-Di-O-méthylnaringénine peut être synthétisée par méthylation de la naringénine. Le processus implique généralement l'utilisation d'agents méthylant tels que le sulfate de diméthyle ou l'iodure de méthyle en présence d'une base comme le carbonate de potassium. La réaction est réalisée sous reflux pour obtenir le produit souhaité .

Méthodes de production industrielle : La production industrielle de 4’,7-Di-O-méthylnaringénine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Des techniques avancées telles que la chromatographie sur colonne sont utilisées pour la purification .

Analyse Des Réactions Chimiques

Types de réactions : La 4’,7-Di-O-méthylnaringénine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des quinones correspondantes.

Réduction : Les réactions de réduction peuvent la convertir en dérivés dihydro.

Substitution : Elle peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes hydroxyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles tels que les halogénoalcanes sont employés en conditions basiques.

Principaux produits :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés dihydro.

Substitution : Produits alkylés.

4. Applications de la recherche scientifique

Chimie : Utilisé comme précurseur dans la synthèse d'autres dérivés de flavonoïdes.

Biologie : Étudié pour son rôle dans la modulation des voies biologiques.

Industrie : Utilisation potentielle dans le développement de produits pharmaceutiques et nutraceutiques.

5. Mécanisme d'action

Le composé exerce ses effets principalement par l'activation de la voie de signalisation p53. Il régule à la baisse MDM2, un régulateur négatif de p53, stabilisant et activant ainsi p53. Cela conduit à l'induction de l'apoptose et à l'arrêt du cycle cellulaire dans les cellules cancéreuses. Les cibles moléculaires comprennent MDM2 et p53, et les voies impliquées sont liées à la survie cellulaire et à l'apoptose .

Composés similaires :

Naringénine : Le composé parent, connu pour son large spectre d'activités biologiques.

Hespérétine : Un autre flavonoïde d'agrumes présentant des propriétés anticancéreuses similaires.

Apigénine : Un flavonoïde aux effets anti-inflammatoires et anticancéreux.

Unicité : La 4’,7-Di-O-méthylnaringénine est unique en raison de son motif de méthylation spécifique, qui améliore son activité biologique et sa stabilité par rapport à son composé parent, la naringénine. Sa capacité à réguler spécifiquement à la baisse MDM2 et à activer la voie p53 en fait un candidat prometteur pour la thérapie ciblée du cancer .

Applications De Recherche Scientifique

Chemistry: Used as a precursor in the synthesis of other flavonoid derivatives.

Biology: Investigated for its role in modulating biological pathways.

Industry: Potential use in the development of pharmaceuticals and nutraceuticals.

Mécanisme D'action

The compound exerts its effects primarily through the activation of the p53 signaling pathway. It down-regulates MDM2, a negative regulator of p53, thereby stabilizing and activating p53. This leads to the induction of apoptosis and cell cycle arrest in cancer cells. The molecular targets include MDM2 and p53, and the pathways involved are related to cell survival and apoptosis .

Comparaison Avec Des Composés Similaires

Naringenin: The parent compound, known for its broad spectrum of biological activities.

Hesperetin: Another citrus flavonoid with similar anticancer properties.

Apigenin: A flavonoid with anti-inflammatory and anticancer effects.

Uniqueness: 4’,7-Di-O-methylnaringenin is unique due to its specific methylation pattern, which enhances its biological activity and stability compared to its parent compound, naringenin. Its ability to specifically down-regulate MDM2 and activate the p53 pathway makes it a promising candidate for targeted cancer therapy .

Activité Biologique

(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one, a chromanone derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer therapy and antibacterial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a chroman backbone with hydroxyl and methoxy substituents that are crucial for its biological activity.

Anticancer Properties

Research has indicated that derivatives of chromanones, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study focusing on related compounds demonstrated that modifications to the chromanone structure could enhance cytotoxicity against breast cancer (MDA-MB-231) and neuroblastoma (SK-N-MC) cell lines. Some derivatives showed IC50 values ranging from 7.56 to 25.04 μg/ml, indicating potent antiproliferative activity .

Table 1: Cytotoxic Activity of Chromanone Derivatives

| Compound | Cell Line | IC50 (μg/ml) |

|---|---|---|

| 3-Chloro-4,5-dimethoxybenzylidene derivative | MDA-MB-231 | 7.56 |

| 3-Chloro-4,5-dimethoxybenzylidene derivative | SK-N-MC | 25.04 |

| Etoposide | MDA-MB-231 | Reference |

This suggests that further exploration of structural modifications could lead to the development of new anticancer agents.

Antibacterial Activity

In addition to anticancer properties, this compound has also been assessed for antibacterial activity. Compounds with similar structural features have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain chromanone derivatives possess significant antibacterial properties with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/ml against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Chromanone Derivatives

| Compound | Bacteria | MIC (μg/ml) |

|---|---|---|

| Chromanone Derivative A | Staphylococcus aureus | 3.12 |

| Chromanone Derivative B | Escherichia coli | 12.5 |

These findings highlight the potential of this compound as a lead for developing new antibacterial agents.

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary studies suggest that its anticancer effects may involve the induction of apoptosis in cancer cells and disruption of cell cycle progression. The antibacterial mechanism may involve interference with bacterial cell wall synthesis or function, although further research is needed to confirm these hypotheses.

Case Studies

- Cytotoxicity Study : A study evaluated a series of chromanone derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications significantly enhanced cytotoxicity compared to the parent compound .

- Antibacterial Evaluation : Another study assessed the antibacterial properties of methoxychromanones against common pathogens, demonstrating notable efficacy and suggesting potential therapeutic applications in treating bacterial infections .

Propriétés

IUPAC Name |

(2S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-11-5-3-10(4-6-11)15-9-14(19)17-13(18)7-12(21-2)8-16(17)22-15/h3-8,15,18H,9H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEXCBVNKRHAMX-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555158 | |

| Record name | (2S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29424-96-2 | |

| Record name | (2S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 29424-96-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4',7-Di-O-methylnaringenin (DMNG) contribute to improved sleep quality?

A1: Research suggests that DMNG, along with another flavonoid-like compound called 2'-O-methylisoliquiritigenin (MIL), may be responsible for the sleep-promoting effects of peanut stem and leaf extract. Studies in mice have shown that administration of DMNG increases the duration of total sleep, slow-wave sleep (SWS), and rapid eye movement sleep (REMS) []. This effect is likely mediated by DMNG's ability to reduce neuronal excitability.

Q2: What is the mechanism by which DMNG affects neuronal excitability?

A2: In vitro studies using mouse cortical neurons have demonstrated that DMNG can acutely reduce voltage-gated sodium and potassium currents []. This inhibition of ion channel activity directly translates to a suppression of the neurons' ability to fire action potentials, effectively decreasing their excitability. Further investigation using RNA sequencing and molecular docking simulations suggests that DMNG might achieve this effect by binding to Nav1.2, a specific subtype of voltage-gated sodium channel []. This interaction could be a key mechanism by which DMNG modulates neuronal activity and ultimately promotes sleep.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.